2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol
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Description
Scientific Research Applications
Novel Synthesis Methods
Research demonstrates innovative synthetic routes to derivatives of pyrazolo[3,4-d]pyrimidines, showcasing their relevance in chemical synthesis. For instance, a study outlined a four-step synthesis process for novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing complex molecules (Svete et al., 2015).
Anticancer and Anti-inflammatory Activities
Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. A study synthesized novel pyrazolopyrimidine derivatives and assessed their cytotoxicity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. Some derivatives exhibited promising activities, suggesting the therapeutic potential of this compound class (Rahmouni et al., 2016).
Antifungal Abilities
Another investigation into pyrazolo[3,4-d]pyrimidines derivatives showed significant antifungal abilities against various phytopathogenic fungi. This research underscores the potential use of pyrazolo[3,4-d]pyrimidine frameworks in developing new antifungal agents (Zhang et al., 2016).
Insecticidal Properties
The pyrazole-based tetrahydropyrimidine derivatives, related to the pyrazolo[3,4-d]pyrimidine scaffold, showed significant insecticidal activity against agricultural pests, highlighting the potential of these compounds in pest management strategies (Halim et al., 2020).
Antimicrobial Activity
Research on pyrazolo[3,4-d]pyrimidines incorporated with sulfonyl groups revealed several derivatives with antimicrobial activity exceeding that of reference drugs. This finding indicates the utility of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
properties
IUPAC Name |
2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c8-6-5-3-11-12(1-2-13)7(5)10-4-9-6/h3-4,13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXWXQNFGKLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=NC=N2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64127-15-7 |
Source
|
Record name | 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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